2-(3-Fluoro-5-methylphenyl)propanoic acid
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Overview
Description
2-(3-Fluoro-5-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H11FO2. It is a derivative of propanoic acid, where the hydrogen atoms on the phenyl ring are substituted with a fluorine atom at the 3-position and a methyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-5-methylphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluoro-5-methylbenzene.
Friedel-Crafts Acylation: The benzene derivative undergoes Friedel-Crafts acylation with propanoic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the corresponding ketone.
Reduction: The ketone is then reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4).
Oxidation: The alcohol is oxidized to the carboxylic acid using an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-5-methylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid can be reduced to an alcohol or aldehyde.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols or aldehydes
Substitution: Formation of substituted aromatic compounds
Scientific Research Applications
2-(3-Fluoro-5-methylphenyl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is used in the development of novel materials with unique properties, such as polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-5-methylphenyl)propanoic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong interactions with target proteins. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Fluoro-4-methylphenyl)propanoic acid
- 2-(3-Fluoro-5-ethylphenyl)propanoic acid
- 2-(3-Fluoro-5-methylphenyl)butanoic acid
Uniqueness
2-(3-Fluoro-5-methylphenyl)propanoic acid is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring. This specific substitution pattern can significantly influence the compound’s chemical reactivity, biological activity, and physical properties compared to its analogs .
Properties
IUPAC Name |
2-(3-fluoro-5-methylphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-6-3-8(5-9(11)4-6)7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDPLICDOQTIQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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